9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
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Overview
Description
9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro-substituted isoindole fused with a benzoxazine ring. The compound’s distinct chemical properties make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindole Derivative: The initial step involves the preparation of an isoindole derivative through cyclization reactions.
Introduction of Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Benzoxazine Ring: The final step involves the formation of the benzoxazine ring through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
- 5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
- 9-bromo-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Uniqueness
9-chloro-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is unique due to its specific chloro substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
9-chloro-5,6a-dihydroisoindolo[2,3-a][3,1]benzoxazin-11-one |
InChI |
InChI=1S/C15H10ClNO2/c16-10-5-6-11-12(7-10)14(18)17-13-4-2-1-3-9(13)8-19-15(11)17/h1-7,15H,8H2 |
InChI Key |
UXTCEVSSWPKKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C(O1)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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